molecular formula C6H8F6O B14237658 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane CAS No. 393517-66-3

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane

Katalognummer: B14237658
CAS-Nummer: 393517-66-3
Molekulargewicht: 210.12 g/mol
InChI-Schlüssel: SGXBOFWBQKMTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical structure.

Vorbereitungsmethoden

The synthesis of 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane typically involves the reaction of hydrogen fluoride with isopropanol. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Analyse Chemischer Reaktionen

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. .

Wissenschaftliche Forschungsanwendungen

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane exerts its effects is primarily through its high ionizing power and polarity. These properties enable it to facilitate various chemical reactions, such as the epoxidation of alkenes with hydrogen peroxide . The molecular targets and pathways involved depend on the specific application and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane can be compared with other similar fluorinated compounds, such as:

Eigenschaften

CAS-Nummer

393517-66-3

Molekularformel

C6H8F6O

Molekulargewicht

210.12 g/mol

IUPAC-Name

1,1,2,2,3,3-hexafluoro-1-propan-2-yloxypropane

InChI

InChI=1S/C6H8F6O/c1-3(2)13-6(11,12)5(9,10)4(7)8/h3-4H,1-2H3

InChI-Schlüssel

SGXBOFWBQKMTOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(C(C(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.